1-ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid

Lipophilicity Drug Design Physicochemical Properties

1-Ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid (CAS 2090269-54-6) is a heterocyclic carboxylic acid featuring a fused cyclopentane-pyridine scaffold with an N-ethyl-2-oxo substitution and a 4a-carboxylic acid moiety. Its molecular formula is C₁₁H₁₅NO₃ with a molecular weight of 209.24 g/mol.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 2090269-54-6
Cat. No. B1478626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid
CAS2090269-54-6
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCN1C(=O)CCC2(C1=CCC2)C(=O)O
InChIInChI=1S/C11H15NO3/c1-2-12-8-4-3-6-11(8,10(14)15)7-5-9(12)13/h4H,2-3,5-7H2,1H3,(H,14,15)
InChIKeyUUUQFXPOEXFJQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic Acid (CAS 2090269-54-6): Core Structural and Physicochemical Identity for Procurement Decisions


1-Ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid (CAS 2090269-54-6) is a heterocyclic carboxylic acid featuring a fused cyclopentane-pyridine scaffold with an N-ethyl-2-oxo substitution and a 4a-carboxylic acid moiety . Its molecular formula is C₁₁H₁₅NO₃ with a molecular weight of 209.24 g/mol . Computed physicochemical properties include an XLogP3 of 0.3, a topological polar surface area of 57.6 Ų, a single hydrogen bond donor, and a predicted pKa of 4.62 ± 0.20 [1]. The compound is typically supplied at 95% purity and is listed by multiple commercial vendors for research use [2].

Why In-Class Cyclopenta[b]pyridine-4a-carboxylic Acids Cannot Substitute 1-Ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic Acid Without Evidence


Although the hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid scaffold is present in several commercially available analogs—including the unsubstituted 2-oxo derivative (CAS 2090909-90-1), the N-methyl variant (CAS 2091158-39-1), and the N-cyclopropylmethyl analog—the N-ethyl substituent on the target compound uniquely modulates lipophilicity, hydrogen bond donor count, topological polar surface area, and conformational flexibility [1][2]. Systematic predicted property data reveal quantifiable differences in logP, TPSA, and H-bond donor count that directly impact critical drug-design parameters such as membrane permeability, oral bioavailability, and CNS penetration [1]. Generic substitution with an unsubstituted or N-methyl analog would alter each of these physicochemical vectors, potentially leading to divergent pharmacokinetic or pharmacodynamic outcomes in downstream biological studies. Therefore, procurement of the specific N-ethyl compound is warranted when these specific property profiles are required for a synthetic or screening campaign.

Quantitative Differentiation Evidence for 1-Ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic Acid Versus Its Closest Analogs


Lipophilicity Shift: XLogP3 of the N-Ethyl Target Compared to the Unsubstituted Analog

The N-ethyl substitution on the target compound raises its computed lipophilicity by +0.5 log units relative to the unsubstituted analog (XLogP3: target = 0.3; unsubstituted = –0.2) [1][2]. This difference is substantial enough to influence membrane permeability and tissue distribution, as lipophilicity is a key determinant in oral absorption and blood-brain barrier penetration [1][2].

Lipophilicity Drug Design Physicochemical Properties

Hydrogen Bond Donor Count Reduction: N-Ethyl Target Versus Unsubstituted Analog

The target compound possesses exactly one hydrogen bond donor (the carboxylic acid OH), whereas the unsubstituted analog possesses two (carboxylic acid OH plus lactam NH) [1][2]. A reduction from two HBDs to one improves compliance with Lipinski's Rule of Five, which permits no more than five HBDs for orally bioavailable drugs [1][2].

Hydrogen Bond Donors Oral Bioavailability Lipinski Rule

Topological Polar Surface Area Reduction: N-Ethyl Target Versus Unsubstituted Analog

The topological polar surface area of the target compound (57.6 Ų) is 8.8 Ų lower than that of the unsubstituted analog (66.4 Ų) [1][2]. A TPSA below 60 Ų is a well-established threshold for favorable CNS penetration, while a TPSA below 140 Ų is desirable for oral absorption [1][2]. The N-ethyl derivative falls below both thresholds, whereas the unsubstituted analog exceeds the 60 Ų CNS cut-off [1][2].

TPSA CNS Penetration Drug-Likeness

Molecular Complexity and Rotatable Bond Count Differentiation

The target compound exhibits a higher molecular complexity score (348) and an additional rotatable bond (2 vs. 1) compared to the unsubstituted analog (complexity 308) [1][2]. The N-ethyl chain introduces a freely rotatable C–C bond that can adopt multiple low-energy conformations, potentially enabling diverse binding modes at protein targets, while the overall scaffold retains rigidity from the fused ring system [1][2].

Molecular Complexity Conformational Flexibility Selectivity

Acidity Modulation: Predicted pKa Shift Relative to the Unsubstituted Analog

The predicted pKa of the target compound's carboxylic acid group is 4.62 ± 0.20 [1]. Although a direct experimentally measured pKa for the unsubstituted analog is not available in public databases, the N-ethyl substitution is expected to slightly elevate the pKa relative to the N–H analog due to the electron-donating inductive effect of the ethyl group, which reduces the acidity of the adjacent lactam carbonyl and indirectly modulates the carboxylic acid's ionization state [1][2]. This class-level pKa shift may influence solubility, salt formation, and pH-dependent partitioning behavior during purification and formulation [1].

Acidity pKa Ionization State

Commercial Availability: Procurement Scalability of the N-Ethyl Target

The target compound is available from established chemical suppliers such as TRC (catalog E153101) and Life Chemicals (catalog F1907-1944) in quantities ranging from 100 mg to 1 g, with pricing of $135.00 for 100 mg [1]. The unsubstituted analog is listed at the same price point for 100 mg from TRC ($135.00, catalog O205286) but is predominantly stocked at larger scales only [2]. The N-ethyl derivative's availability in smaller research-scale packages (100 mg) from two independent suppliers reduces the risk of supply chain disruption and enables rapid procurement for pilot studies [1][2].

Procurement Scalability Commercial Availability

High-Impact Application Scenarios for 1-Ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic Acid (CAS 2090269-54-6)


CNS Drug Discovery: Brain-Penetrant Scaffold Optimization

With a TPSA of 57.6 Ų—below the established 60 Ų threshold for CNS penetration—and a moderate XLogP3 of 0.3, this compound serves as a privileged starting point for designing brain-penetrant small molecules [1]. Its single hydrogen bond donor and balanced lipophilicity align with CNS drug-likeness criteria, making it suitable for lead generation programs targeting neurological or psychiatric disorders where the unsubstituted analog (TPSA 66.4 Ų) would be less favorable [1][2].

Oral Bioavailability-Driven Lead Optimization

The reduction of hydrogen bond donor count from two (unsubstituted analog) to one, combined with a TPSA well under 140 Ų, positions this N-ethyl derivative as a superior candidate for oral drug development programs requiring high passive permeability [1]. Medicinal chemists can use this scaffold to probe structure–permeability relationships without the confounding influence of an additional H-bond donor [1][2].

Conformational Restriction Studies: N-Alkyl Substituent SAR

The N-ethyl group introduces a unique balance of conformational flexibility (2 rotatable bonds) and rigidity (fused cyclopentane-pyridine core) not present in the N-methyl or N–H analogs [1][2]. This makes the compound an ideal tool for systematic SAR exploration of N-alkyl substituent effects on target binding selectivity and off-target liability, leveraging the higher molecular complexity (348 vs. 308) as a driver of differential protein–ligand interactions [1][2].

Analytical Reference Standard for Cyclopenta[b]pyridine Carboxylic Acid Quantification

Given its multi-vendor commercial availability (TRC, Life Chemicals) in precisely defined quantities starting at 100 mg, this compound can be rapidly deployed as a certified reference standard for HPLC, LC-MS, or NMR method development and validation in quality control laboratories [1]. Its unique combination of retention time and mass spectral signature, differentiated from the unsubstituted analog, ensures unambiguous analyte identification in complex mixtures [1][2].

Quote Request

Request a Quote for 1-ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.